molecular formula C7H12ClN3O2 B1459036 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1864064-81-2

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1459036
CAS No.: 1864064-81-2
M. Wt: 205.64 g/mol
InChI Key: AAJQWWFHUKCSHU-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an imidazolidine-2,4-dione core, forming a hydrochloride salt. This compound is primarily used in research and development settings.

Mechanism of Action

Target of Action

The primary targets of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH levels, temperature, and the presence of other molecules in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the cycloaddition of nitrile imines to parabanic acid . The reaction is carried out in a solvent such as acetonitrile, where the mixture is boiled to form the imidazolidine-type product . The reaction conditions include maintaining a high temperature for a few hours to achieve a noticeable yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimized reaction conditions to ensure higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core structure but differ in their substituents.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups attached.

Uniqueness

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to the combination of the pyrrolidine ring and the imidazolidine-2,4-dione core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

IUPAC Name

3-pyrrolidin-3-ylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-6-4-9-7(12)10(6)5-1-2-8-3-5;/h5,8H,1-4H2,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQWWFHUKCSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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